(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

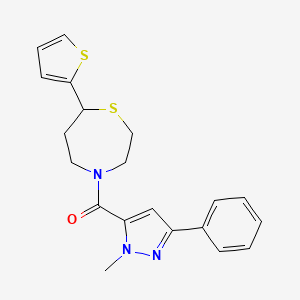

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a hybrid heterocyclic molecule combining a pyrazole and a 1,4-thiazepane ring system. Key structural features include:

- 1,4-Thiazepane ring: A seven-membered sulfur- and nitrogen-containing ring, further substituted with a thiophen-2-yl group at position 5. This introduces additional aromaticity and electronic diversity.

- Methanone linker: Connects the two heterocycles, likely influencing conformational flexibility and intermolecular interactions.

While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, its structural design aligns with bioactive molecules targeting enzymes or receptors requiring heteroaromatic recognition .

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-22-17(14-16(21-22)15-6-3-2-4-7-15)20(24)23-10-9-19(26-13-11-23)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFZQFZBYJMBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a thiazepan moiety, suggest diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 383.53 g/mol. The structural complexity lends itself to various biological interactions and mechanisms of action.

1. Antimicrobial Activity

Numerous studies have indicated that compounds containing pyrazole and thiophene rings exhibit antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole derivatives displayed more than 50% inhibition against Gibberella zeae, a phytopathogenic fungus, at concentrations of 100 µg/mL .

2. Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. A notable study reported that specific compounds achieved up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, comparable to standard anti-inflammatory drugs . This suggests that the target compound may possess similar anti-inflammatory properties.

3. Anticancer Potential

The anticancer activity of pyrazole-based compounds has gained considerable attention. Certain analogs have been identified as potent inhibitors of cancer cell proliferation, particularly in breast and colon cancer models. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for inflammatory responses and cancer progression.

- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | Pyrazole ring | Anti-inflammatory, Antimicrobial |

| Thiophene Derivatives | Thiophene ring | Anticancer, Antimicrobial |

| Thiazepan Compounds | Thiazepan ring | Neuroprotective effects |

This table illustrates how the unique combination of active moieties in the target compound may confer synergistic effects not present in simpler analogs.

Case Studies

A case study involving a series of synthesized pyrazole derivatives demonstrated promising results in inhibiting Mycobacterium tuberculosis at concentrations significantly lower than standard treatments . Such findings support further investigation into the target compound's potential as an effective therapeutic agent.

Scientific Research Applications

Biological Activities

The presence of pyrazole and thiophene rings in the compound suggests several potential biological activities.

Antimicrobial Activity

Compounds with pyrazole and thiophene rings have demonstrated antimicrobial properties, proving effective against various bacterial and fungal strains. Pyrazole derivatives have shown over 50% inhibition against Gibberella zeae, a phytopathogenic fungus, at concentrations of 100 µg/mL.

Anti-inflammatory Effects

Pyrazole derivatives can inhibit pro-inflammatory cytokines. Studies have shown that specific compounds can achieve up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, similar to standard anti-inflammatory drugs.

Anticancer Potential

Pyrazole-based compounds have demonstrated potential as inhibitors of cancer cell proliferation, particularly in breast and colon cancer models. These compounds induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A study involving synthesized pyrazole derivatives demonstrated inhibition of Mycobacterium tuberculosis at concentrations lower than standard treatments, supporting the compound's potential as a therapeutic agent.

Other pyrazole derivatives

Other pyrazole derivatives have demonstrated several applications:

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs synthesized and characterized in recent studies. Below is a systematic comparison based on substituent variations, molecular properties, and synthetic approaches.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Features

Key Observations:

Pyrazole Modifications: The target compound’s 1-methyl-3-phenyl substitution contrasts with analogs featuring hydroxy (e.g., 5-hydroxy in ) or amino groups (e.g., 5-amino-3-hydroxy in ), which may enhance hydrogen-bonding capacity. Brominated phenyl substituents (e.g., 4-bromophenyl in ) are common in analogs to improve lipophilicity or halogen bonding.

Thiazepane/Thiophene Variations: The 7-(thiophen-2-yl) group in the target compound differs from the 7-phenyl substituent in , which includes a sulfone group (1,1-dioxido) for enhanced polarity.

Linker and Functional Groups: The methanone linker in the target compound is simpler than ethanone or propanedione linkers in analogs , which may affect steric accessibility. Cyano and amino groups in thiophene-based analogs (e.g., ) introduce polarity and reactivity absent in the target compound.

Computational and Analytical Insights

- Electron-Deficient Thiophene : The thiophen-2-yl group in the target compound may enhance electron-deficient character compared to furan or thiazole analogs, influencing charge-transfer interactions .

- Conformational Flexibility : The 1,4-thiazepane ring’s flexibility (vs. rigid fused rings in ) could improve binding entropy in biological targets.

- Molecular Weight : The estimated molecular weight (~391.5 g/mol) places the compound within the "drug-like" range, comparable to analogs in .

Q & A

Basic Synthesis: What are the standard synthetic routes for this compound?

The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the pyrazole core through cyclocondensation. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under reflux in glacial acetic acid (4–6 hours) to yield pyrazolines, followed by oxidation .

- Step 2 : Introduction of the thiazepane-thiophene moiety. Acylation or nucleophilic substitution reactions using thiophene derivatives (e.g., thiophen-2-ylmagnesium bromide) and thiazepane precursors are typical. Evidence from similar compounds suggests using PEG-400 as a solvent with heterogenous catalysts (e.g., Bleaching Earth Clay) at 70–80°C .

- Purification : Recrystallization from ethanol or DMF/EtOH (1:1) mixtures is recommended for isolating high-purity products .

Advanced Synthesis: How can reaction conditions be optimized to minimize side products?

- Catalyst Screening : Use heterogenous catalysts (e.g., pH-adjusted Bleaching Earth Clay) to improve regioselectivity and reduce by-products like over-acylated derivatives .

- Temperature Control : Maintain precise reflux temperatures (e.g., 70–80°C) to avoid decomposition of thermally sensitive intermediates, such as the thiazepane ring .

- Workup Procedures : Employ TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track reaction progress and column chromatography for isolating intermediates .

- By-Product Analysis : Use GC-MS or ¹H NMR to identify impurities (e.g., unreacted hydrazine or dimerization products) .

Basic Characterization: What spectroscopic methods confirm the structure?

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Stretch bands at ~1650 cm⁻¹ (C=O of methanone) and ~3100 cm⁻¹ (C-H of thiophene) .

- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Characterization: How is X-ray crystallography used to resolve structural ambiguities?

- Crystal Growth : Slow evaporation from DMF/EtOH yields monoclinic crystals (space group P2₁/c) suitable for diffraction studies .

- Unit Cell Parameters : For similar compounds, a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559°, confirming planar pyrazole and non-planar thiazepane-thiophene moieties .

- Hydrogen Bonding : Intramolecular O–H···N interactions stabilize the crystal lattice, as observed in pyrazolone analogs .

Biological Activity: How to design assays for evaluating enzyme inhibition?

- Target Selection : Prioritize enzymes with known pyrazole/thiophene interactions (e.g., cyclooxygenase-2 or cytochrome P450) .

- In Vitro Assays : Use fluorogenic substrates or ELISA kits to measure IC₅₀ values. For example, monitor NADPH depletion in CYP450 inhibition assays .

- Control Compounds : Compare activity to structurally similar derivatives (e.g., nitro-group-containing pyrazoles) to assess SAR trends .

Structure-Activity Relationship (SAR): How do substituents influence bioactivity?

- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances binding to hydrophobic enzyme pockets, as shown in analogous compounds .

- Thiophene vs. Phenyl : Thiophene improves π-π stacking with aromatic residues in target proteins, increasing potency compared to phenyl-substituted analogs .

- Thiazepane Flexibility : Rigidifying the thiazepane ring via methyl substituents reduces conformational entropy, improving selectivity .

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize inter-lab differences .

- Metabolic Stability : Test compounds in hepatocyte models to account for species-specific metabolism (e.g., murine vs. human CYP450 isoforms) .

- Crystallographic Validation : Cross-reference bioactivity with X-ray structures to confirm binding modes .

Computational Modeling: What docking strategies predict binding modes?

- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.

- Target PDBs : Prioritize structures with pyrazole/thiophene co-crystals (e.g., COX-2, PDB: 3LN1) .

- Scoring Functions : Include solvation energy corrections (e.g., GB/SA) to improve affinity predictions for polar groups like methanone .

Stability and Storage: What conditions prevent degradation?

- Thermal Stability : Store at –20°C in amber vials to avoid light-induced thiophene oxidation .

- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the methanone group .

- Long-Term Stability : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV validation .

Environmental Impact: How to assess ecological risks?

- Fate Studies : Measure biodegradation in soil/water systems using LC-MS/MS to track parent compound and metabolites .

- Toxicity Screening : Use Daphnia magna or Danio rerio models for acute/chronic toxicity (OECD guidelines) .

- Bioaccumulation : Calculate log P values (e.g., XlogP ~1.8 for similar thiophene derivatives) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.